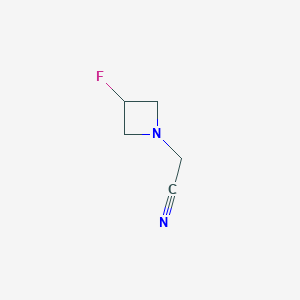
6,8-Dibromo-7-iodoisochromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dibromo-7-iodoisochromane is a halogenated derivative of isochromane, a bicyclic organic compound. The presence of bromine and iodine atoms in its structure makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromo-7-iodoisochromane typically involves the bromination and iodination of isochromane derivatives. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6,8-Dibromo-7-iodoisochromane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Azides, thiocyanates, and other substituted derivatives.
Oxidation Products: Ketones and carboxylic acids.
Reduction Products: Alcohols and alkanes.
Applications De Recherche Scientifique
6,8-Dibromo-7-iodoisochromane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing halogenated pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 6,8-Dibromo-7-iodoisochromane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and iodine atoms can form halogen bonds with electron-rich sites on biomolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components .
Comparaison Avec Des Composés Similaires
- 6,8-Dibromo-5,7-dihydroxyflavone
- 6,8-Diiodo-5,7-dihydroxyflavone
- 6,8-Dibromodiisophorone
Comparison: 6,8-Dibromo-7-iodoisochromane is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced halogen bonding capabilities and potential for diverse chemical transformations .
Propriétés
Formule moléculaire |
C9H7Br2IO |
|---|---|
Poids moléculaire |
417.86 g/mol |
Nom IUPAC |
6,8-dibromo-7-iodo-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H7Br2IO/c10-7-3-5-1-2-13-4-6(5)8(11)9(7)12/h3H,1-2,4H2 |
Clé InChI |
NISHCPCYPDIMPY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC2=C(C(=C(C=C21)Br)I)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)ethan-1-amine](/img/structure/B13911427.png)
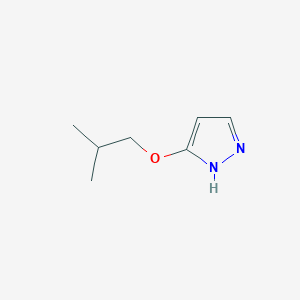
![Dibenzyl-[trans-4-(2-methoxy-ethoxy)-cyclohexyl]-amine](/img/structure/B13911433.png)
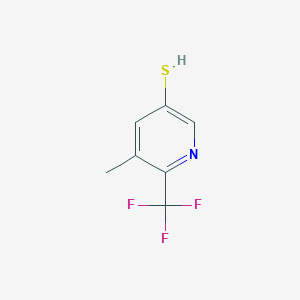
![4-amino-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13911443.png)

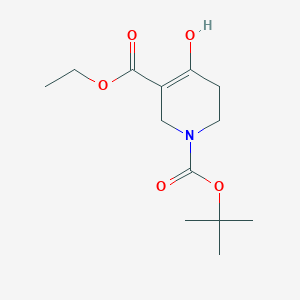
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13911471.png)
![N-(1H-Pyrrolo[3,2-C]pyridin-6-YL)acetamide](/img/structure/B13911483.png)
![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B13911494.png)
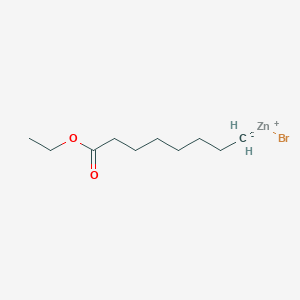
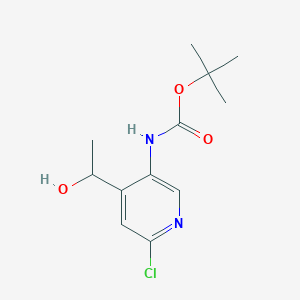
![tert-butyl N-[(3S)-6-cyano-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13911513.png)
